molecular formula C14H10ClNO4 B5739716 3-nitrobenzyl 2-chlorobenzoate

3-nitrobenzyl 2-chlorobenzoate

Cat. No. B5739716
M. Wt: 291.68 g/mol
InChI Key: WHYMLFPWGOLATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitrobenzyl 2-chlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of benzene and is commonly used in laboratory experiments to study its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

3-nitrobenzyl 2-chlorobenzoate has numerous scientific research applications. It is commonly used as a photosensitive protecting group for carboxylic acids in organic synthesis. It is also used in the synthesis of complex natural products and pharmaceuticals. In addition, 3-nitrobenzyl 2-chlorobenzoate is used in the development of new materials and sensors.

Mechanism of Action

The mechanism of action of 3-nitrobenzyl 2-chlorobenzoate involves the photochemical release of the protecting group. When exposed to UV light, the nitro group in the 3-nitrobenzyl moiety undergoes a photochemical reaction, leading to the cleavage of the protecting group and the release of the carboxylic acid. This mechanism is widely used in organic synthesis to selectively remove protecting groups from carboxylic acids.
Biochemical and Physiological Effects
3-nitrobenzyl 2-chlorobenzoate has no known biochemical or physiological effects. It is a synthetic compound that is not found in nature and is only used in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-nitrobenzyl 2-chlorobenzoate in laboratory experiments is its high selectivity and efficiency in releasing carboxylic acids. This compound is also easy to synthesize and purify, making it readily available for use in research. However, one limitation of using 3-nitrobenzyl 2-chlorobenzoate is its sensitivity to light and air, which can cause degradation and affect the accuracy of the results.

Future Directions

There are several future directions for the use of 3-nitrobenzyl 2-chlorobenzoate in scientific research. One area of interest is the development of new protecting groups that can be selectively removed under different conditions. Another direction is the use of 3-nitrobenzyl 2-chlorobenzoate in the development of new materials and sensors. Additionally, the mechanism of action of this compound can be further studied to gain a better understanding of its photochemical properties.

Synthesis Methods

The synthesis of 3-nitrobenzyl 2-chlorobenzoate involves the reaction of 3-nitrobenzyl alcohol with 2-chlorobenzoic acid in the presence of a catalyst. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified by column chromatography to obtain pure 3-nitrobenzyl 2-chlorobenzoate.

properties

IUPAC Name

(3-nitrophenyl)methyl 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c15-13-7-2-1-6-12(13)14(17)20-9-10-4-3-5-11(8-10)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYMLFPWGOLATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrobenzyl 2-chlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.